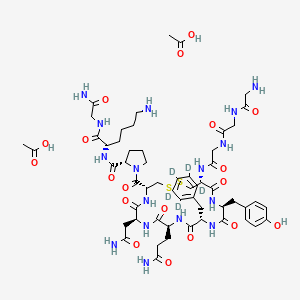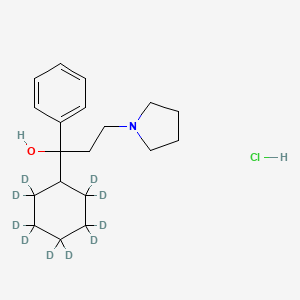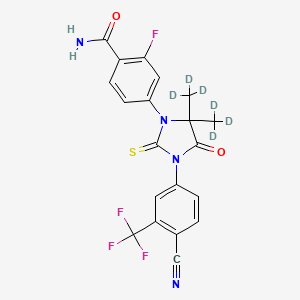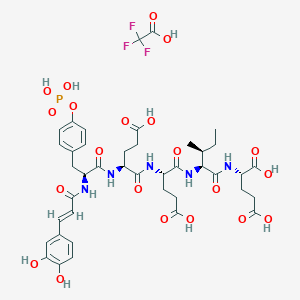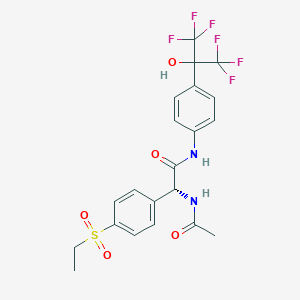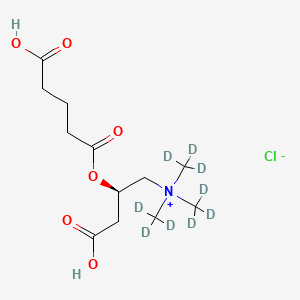
L-Glutaryl Carnitine-d9 Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutaryl Carnitine-d9 Chloride is a labeled metabolite of L-Carnitine. It is often used in biochemical research and clinical applications due to its role in fatty acid metabolism and energy production. This compound is particularly valuable in studies involving metabolic disorders and the quantification of acylcarnitines in biological samples .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutaryl Carnitine-d9 Chloride typically involves the incorporation of deuterium (d9) into the L-Carnitine molecule. This process can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the successful incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and high-throughput purification techniques. The process includes the synthesis of the deuterated precursor, followed by its conversion to the final product through a series of chemical reactions and purification steps. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: L-Glutaryl Carnitine-d9 Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Reaction conditions often require anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
L-Glutaryl Carnitine-d9 Chloride has numerous applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of acylcarnitines.
Biology: Employed in studies of metabolic pathways and enzyme activities.
Medicine: Utilized in the diagnosis and monitoring of metabolic disorders, such as organic acidemias and fatty acid oxidation disorders.
Industry: Applied in the development of diagnostic assays and therapeutic interventions
作用機序
L-Glutaryl Carnitine-d9 Chloride exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation. This process involves the transfer of acyl groups from coenzyme A to L-Carnitine, forming acylcarnitines. The acylcarnitines are then transported into the mitochondria, where they undergo β-oxidation to produce energy. The molecular targets and pathways involved include carnitine acyltransferases and the carnitine shuttle system .
類似化合物との比較
Butyrylcarnitine: Involved in short-chain fatty acid metabolism.
Isobutyrylcarnitine: Associated with valine metabolism.
Glutarylcarnitine: Related to glutaric acidemia type I.
Comparison: L-Glutaryl Carnitine-d9 Chloride is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in research applications where accurate measurement of acylcarnitines is critical .
特性
分子式 |
C12H22ClNO6 |
|---|---|
分子量 |
320.81 g/mol |
IUPAC名 |
[(2R)-3-carboxy-2-(4-carboxybutanoyloxy)propyl]-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H21NO6.ClH/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;/h9H,4-8H2,1-3H3,(H-,14,15,16,17);1H/t9-;/m1./s1/i1D3,2D3,3D3; |
InChIキー |
RKBZRCSKOSLNQQ-AHPUWFQNSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
正規SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)

![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)

